Ajugamacrin
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Overview
Description
Ajugamacrin is a neo-clerodane diterpenoid compound isolated from plants of the genus Ajuga, which belongs to the Lamiaceae family. This genus comprises over 300 species of annual and perennial herbaceous flowering plants distributed across temperate regions of Asia, Europe, Australia, North America, and Africa . This compound is known for its diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajugamacrin can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Ajuga plants, followed by purification using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method allows for the simultaneous quantitative analysis of this compound and other related compounds, ensuring efficient production and quality control .
Chemical Reactions Analysis
Types of Reactions
Ajugamacrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit different biological activities and can be used in various scientific research applications .
Scientific Research Applications
Ajugamacrin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of neo-clerodane diterpenoids and their chemical properties.
Mechanism of Action
Ajugamacrin exerts its effects through various molecular targets and pathways. The compound interacts with cellular components, leading to the inhibition of microbial growth and the induction of cytotoxic effects in cancer cells. The specific mechanisms of action involve the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Ajugamacrin is unique among neo-clerodane diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
Ajugarin I: Another neo-clerodane diterpenoid with similar antimicrobial and cytotoxic properties.
Ajugalides B and C: Compounds with comparable biological activities but different chemical structures.
Ajugamarin F4: A related diterpenoid with distinct biological activities.
Ajugatakasin B: Another neo-clerodane diterpenoid with unique chemical properties.
This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C31H44O11 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
[2-[4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
InChI |
InChI=1S/C31H44O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h12,17-18,23-25,27H,8-11,13-16H2,1-7H3 |
InChI Key |
JPFTWOXTEMZXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origin of Product |
United States |
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